2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide is a synthetic compound notable for its complex structure and potential pharmaceutical applications. It features a chloro group, a chlorophenyl moiety, and a tetrazole derivative, which may contribute to its biological activity. The molecular formula of this compound is C14H17Cl2N5OS, and it has a molecular weight of 374.3 g/mol. This compound is classified under organic compounds and is used primarily in medicinal chemistry due to its unique structural characteristics that enhance biological activity.
The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide typically involves multi-step organic reactions. The general method includes:
In industrial settings, similar synthetic routes are used but scaled up for efficiency. Continuous flow reactors may be employed to optimize yield and reduce production time.
The molecular structure of 2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide can be represented by the following:
Property | Value |
---|---|
Molecular Formula | C14H17Cl2N5OS |
Molecular Weight | 374.3 g/mol |
IUPAC Name | 2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide |
InChI | InChI=1S/C14H17Cl2N5OS/c1-20... |
InChI Key | DWTDWYJMRDUJTC-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=NN=N1)SCCCN(CC2=CC=C(C=C2)Cl)C(=O)CCl |
This structure indicates the compound's complexity and potential for diverse interactions within biological systems .
2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide can undergo several chemical reactions:
These reactions enable modifications of the compound for various applications in medicinal chemistry.
The mechanism of action for 2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide involves its interaction with specific biological targets. Research indicates that compounds containing tetrazole moieties exhibit a range of biological activities including:
Understanding these interactions is crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound .
The physical and chemical properties of 2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide include:
Property | Value |
---|---|
Appearance | Solid or crystalline form |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Stability | Stable under normal conditions |
These properties suggest that the compound may be suitable for various formulations in pharmaceutical applications .
The primary applications of 2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide include:
The compound's structural uniqueness positions it as a valuable candidate for further pharmacological exploration .
CAS No.: 26532-22-9
CAS No.: 802855-66-9
CAS No.: 23745-82-6
CAS No.:
CAS No.: 93962-62-0